2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
Overview
Description
Scientific Research Applications
Pain Management Research
2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride: has been studied for its potential in pain management. Researchers have explored its role in the modulation of NaV1.7 channels, which are critical for sensing pain . By targeting the CRMP2-Ubc9 interaction, this compound has shown promise in reducing pain in preclinical models without the side effects typically associated with direct NaV1.7 blockers .
Drug Synthesis
The piperidine moiety, a core component of this compound, is significant in drug synthesis. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the development of fast and cost-effective methods for synthesizing biologically active piperidines, which are crucial in the pharmaceutical industry .
Anticancer Research
Piperidine derivatives, including 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride , have been investigated for their anticancer properties. Studies suggest that piperidine can act as a potential clinical agent against various cancers when used alone or in combination with novel drugs . It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers .
properties
IUPAC Name |
2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFZBXFZYXNRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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